Cas no 325694-24-4 (4-(5-{[(4-nitrophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine)
![4-(5-{[(4-nitrophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine structure](https://ja.kuujia.com/scimg/cas/325694-24-4x500.png)
4-(5-{[(4-nitrophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine 化学的及び物理的性質
名前と識別子
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- 4-(5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine
- Pyridine, 4-[5-[[(4-nitrophenyl)methyl]thio]-4-phenyl-4H-1,2,4-triazol-3-yl]-
- SR-01000443547
- 6009-29-6
- 4-(5-{[(4-nitrophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine
- 4-{5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine
- F0478-0051
- CHEMBL2297989
- CBMicro_040842
- STK868849
- EU-0039336
- BIM-0040743.P001
- SR-01000443547-1
- AKOS000806999
- 325694-24-4
- DTXSID40362154
-
- インチ: 1S/C20H15N5O2S/c26-25(27)18-8-6-15(7-9-18)14-28-20-23-22-19(16-10-12-21-13-11-16)24(20)17-4-2-1-3-5-17/h1-13H,14H2
- InChIKey: SQPWYNBJRBAXEQ-UHFFFAOYSA-N
- ほほえんだ: C1=NC=CC(C2N(C3=CC=CC=C3)C(SCC3=CC=C([N+]([O-])=O)C=C3)=NN=2)=C1
計算された属性
- せいみつぶんしりょう: 389.09464591g/mol
- どういたいしつりょう: 389.09464591g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 499
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 115Ų
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3(Predicted)
- ふってん: 660.1±65.0 °C(Predicted)
- 酸性度係数(pKa): 1.75±0.10(Predicted)
4-(5-{[(4-nitrophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0478-0051-20μmol |
4-(5-{[(4-nitrophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine |
325694-24-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0478-0051-20mg |
4-(5-{[(4-nitrophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine |
325694-24-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0478-0051-3mg |
4-(5-{[(4-nitrophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine |
325694-24-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0478-0051-15mg |
4-(5-{[(4-nitrophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine |
325694-24-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0478-0051-25mg |
4-(5-{[(4-nitrophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine |
325694-24-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0478-0051-30mg |
4-(5-{[(4-nitrophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine |
325694-24-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0478-0051-10μmol |
4-(5-{[(4-nitrophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine |
325694-24-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0478-0051-4mg |
4-(5-{[(4-nitrophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine |
325694-24-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0478-0051-5mg |
4-(5-{[(4-nitrophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine |
325694-24-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0478-0051-2mg |
4-(5-{[(4-nitrophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine |
325694-24-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
4-(5-{[(4-nitrophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine 関連文献
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
4-(5-{[(4-nitrophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridineに関する追加情報
4-(5-{[(4-Nitrophenyl)methyl]sulfanyl}-4-Phenyl-4H-1,2,4-Triazol-3-yl)Pyridine: A Comprehensive Overview
4-(5-{[(4-Nitrophenyl)methyl]sulfanyl}-4-Phenyl-4H-1,2,4-triazol-3-yl)pyridine (CAS No. 325694-24-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyridine ring, a triazole moiety, and a nitrophenyl group. These structural elements contribute to its potential biological activities and therapeutic applications.
The pyridine ring is a fundamental component of many biologically active molecules due to its ability to form hydrogen bonds and participate in π-π stacking interactions. In the context of 4-(5-{[(4-Nitrophenyl)methyl]sulfanyl}-4-Phenyl-4H-1,2,4-triazol-3-yl)pyridine, the pyridine ring likely plays a crucial role in enhancing the compound's solubility and bioavailability, making it more suitable for pharmaceutical applications.
The triazole moiety is another key structural feature of this compound. Triazoles are known for their broad spectrum of biological activities, including antifungal, antibacterial, and antiviral properties. The presence of a triazole ring in 4-(5-{[(4-Nitrophenyl)methyl]sulfanyl}-4-Phenyl-4H-1,2,4-triazol-3-yl)pyridine suggests that it may exhibit similar biological activities. Recent studies have shown that triazole-containing compounds can also modulate various signaling pathways and protein interactions, making them valuable candidates for drug development.
The nitrophenyl group is an important substituent that can influence the compound's electronic properties and reactivity. Nitro groups are known to be electron-withdrawing, which can affect the overall polarity and reactivity of the molecule. In the context of 4-(5-{[(4-Nitrophenyl)methyl]sulfanyl}-4-Phenyl-4H-1,2,4-triazol-3-yl)pyridine, the nitrophenyl group may enhance the compound's ability to interact with specific biological targets, such as enzymes or receptors.
Recent research has focused on the potential therapeutic applications of 4-(5-{[(4-Nitrophenyl)methyl]sulfanyl}-4-Phenyl-4H-1,2,4-triazol-3-yl)pyridine. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer activities. For example, in vitro experiments have demonstrated that it can inhibit the proliferation of various cancer cell lines by interfering with key signaling pathways involved in cell growth and survival. Additionally, preliminary studies have suggested that this compound may have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
The synthesis of 4-(5-{[(4-Nitrophenyl)methyl]sulfanyl}-4-Phenyl-4H-1,2,4-triazol-3-yl)pyridine involves several steps and requires careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the condensation of 3-amino-pyridine with 5-chloro-[1,2,3]-triazole followed by substitution reactions with 1-(benzothiophen)-methylthio)-benzene and 1-chloromethyl-nitrobenzene. Advanced techniques such as microwave-assisted synthesis have been employed to optimize the reaction conditions and improve the efficiency of the synthesis process.
In terms of pharmacokinetics and pharmacodynamics, 4-(5-{[(4-Nitrophenyl)methyl]sulfanyl}-4-Phenyl-4H-1,2,4-triazol-3-yl)pyridine has shown favorable properties. It exhibits good oral bioavailability and a reasonable half-life in vivo, which are important factors for its potential use as an oral medication. Preclinical studies have also demonstrated that this compound has low toxicity and good safety profiles in animal models.
The potential clinical applications of 4-(5-{[(4-Nitrophenyl)methyl]sulfanyl}-4-Phenyl-4H-1,2,4-triazol-3-yl)pyridine are diverse. Its anti-inflammatory properties make it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The anti-cancer activities suggest its potential use in cancer therapy, particularly in combination with other chemotherapeutic agents to enhance treatment efficacy. Additionally, its neuroprotective effects could be harnessed for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
In conclusion, 4-(5-{[(Nitrophenyl)methyl]sulfanyl}-Phenyl-Triazol-3-yl)Pyridine (CAS No. 325694-24-4) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features contribute to its biological activities and make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical science.
325694-24-4 (4-(5-{[(4-nitrophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine) 関連製品
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